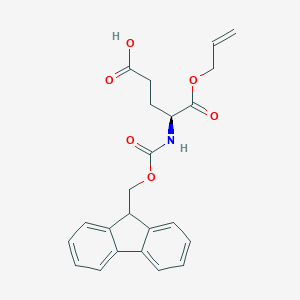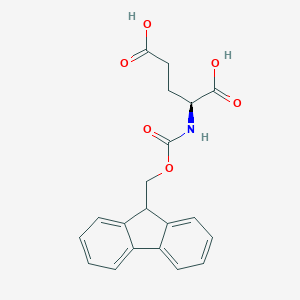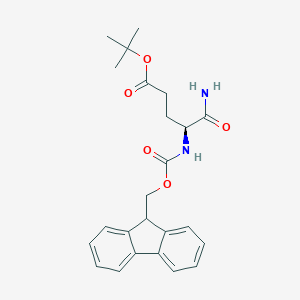
Fmoc-Arg(NO2)-OH
Übersicht
Beschreibung
Fmoc-Arg(NO2)-OH, also known as Nα-Fmoc-Nω-nitro-L-arginine, is a derivative of the amino acid arginine . It has a molecular formula of C21H23N5O6 and a molecular weight of 441.44 g/mol . The Fmoc group (9-fluorenylmethoxycarbonyl) is a common protecting group used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS) .
Synthesis Analysis
The synthesis of Fmoc-Arg(NO2)-OH involves the protection of the side-chain arginine in solid-phase peptide synthesis . The NO2 group, which is scarcely used, has been revisited. This work shows that it prevents the formation of δ-lactam, the most severe side-reaction during the incorporation of Arg . This protecting group can be removed while the protected peptide is still anchored to the resin, with SnCl2 as a reducing agent in mild acid conditions using 2-MeTHF as solvent at 55 °C .
Molecular Structure Analysis
The molecular structure of Fmoc-Arg(NO2)-OH is characterized by the presence of a guanidino group in its side-chain . This group is strongly basic, with a pKa value of 12.5, which means the side-chain remains protonated under physiological conditions .
Chemical Reactions Analysis
The chemical reactions involving Fmoc-Arg(NO2)-OH primarily occur during the process of peptide synthesis . The Fmoc group is removed under basic conditions, allowing the free amine to react with the activated carboxyl group of the next amino acid in the sequence . The nitro group (NO2) on the side chain of arginine can be reduced to an amino group (NH2) under certain conditions .
Physical And Chemical Properties Analysis
Fmoc-Arg(NO2)-OH is a solid compound with a molecular weight of 441.4 g/mol . It has a molecular formula of C21H23N5O6 . The compound has four hydrogen bond donors and seven hydrogen bond acceptors .
Wissenschaftliche Forschungsanwendungen
Cell Culture Applications : Fmoc-3F-Phe-Arg-NH2 and Fmoc-3F-Phe-Asp-OH dipeptides coassemble to form nanofibril hydrogels, supporting the viability and growth of NIH 3T3 fibroblast cells. These hydrogels mimic the integrin-binding RGD peptide of fibronectin, crucial in cell culture applications (Liyanage et al., 2015).
Solid-Phase Peptide Synthesis (SPPS) : Fmoc-Arg(Pbf)-OH, a similar compound, is used in SPPS. A study developed a method for its incorporation using N-butylpyrrolidinone (NBP) as a solvent, highlighting the challenges and solutions in peptide synthesis (de la Torre et al., 2020).
Synthesis of Arginine-Containing Hydroxamate Dipeptidomimetics : The use of Fmoc-Arg(NO2)-Cl at low temperature provides a facile synthesis of arginine-containing peptidomimetic compounds. These are important in drug design and development (Seo & Silverman, 2006).
Synthesis of Fmoc-Arg(Pbf)-OH : This research focused on the synthesis process, enhancing yield and quality (Yong-yu, 2006).
Antibacterial Composite Materials : Fmoc-pentafluoro-l-phenylalanine-OH, a related compound, is used in the development of antibacterial and anti-inflammatory materials for biomedical applications (Schnaider et al., 2019).
Synthesis of O-Phosphotyrosine-Containing Peptides : Incorporation of Fmoc-Tyr(PO3Me2)-OH in Fmoc-polyamide procedure for peptide synthesis (Kitas et al., 1989).
Formation and Characterization of Hydrogels : Fmoc-Phe-OH forms hydrogels utilized in creating fluorescent silver nanoclusters with unique properties (Roy & Banerjee, 2011).
Supramolecular Gels Based on Amino Acids : Study of FMOC-functionalized amino acids, including FMOC-Lys(FMOC)-OH, for antimicrobial applications (Croitoriu et al., 2021).
Hybrid Nanomaterials : Fmoc-protected amino acid-based hydrogels incorporate functionalized single-walled carbon nanotubes, enhancing properties like thermal stability and conductivity (Roy & Banerjee, 2012).
High-Performance Liquid Chromatography of Amino Acids : Fmoc is used as a derivatizing agent for amino acids in HPLC analysis, demonstrating its analytical application (Ou et al., 1996).
Peptide Hydrogel in Biocompatibility Evaluation : A peptide hydrogel containing RGD sequence and FMOC was evaluated for biocompatibility, indicating potential in drug delivery systems (Liang et al., 2010).
Zukünftige Richtungen
A recent study has revisited the use of the NO2 group as a protecting group for arginine in solid-phase peptide synthesis . The study found that the NO2 group prevents the formation of δ-lactam, a common side reaction, and can be easily removed . This suggests that Fmoc-Arg(NO2)-OH and similar compounds may have potential for improved efficiency in peptide synthesis .
Eigenschaften
IUPAC Name |
(2S)-5-[[amino(nitramido)methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O6/c22-20(25-26(30)31)23-11-5-10-18(19(27)28)24-21(29)32-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,29)(H,27,28)(H3,22,23,25)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMHIKWOZKQXCJ-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30477488 | |
| Record name | Fmoc-Arg(NO2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Arg(NO2)-OH | |
CAS RN |
58111-94-7 | |
| Record name | Fmoc-Arg(NO2)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30477488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Glycine, N-[N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl]-](/img/structure/B557485.png)
![(7Z)-3-(4-methylphenyl)-7-[(4-methylphenyl)methylidene]-2-propyl-3a,4-dihydro-3H-thiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B557486.png)


